
5-Bromo-2-cyclohexyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring, a cyclohexyl group at the fourth position, and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexyl-4-methylpyridine typically involves the bromination of 2-cyclohexyl-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
5-Bromo-2-cyclohexyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-cyclohexyl-4-methylpyridine derivatives with various functional groups.
Oxidation: Formation of 2-cyclohexyl-4-methylpyridine-5-carboxylic acid or 2-cyclohexyl-4-methylpyridine-5-aldehyde.
Reduction: Formation of 2-cyclohexyl-4-methylpiperidine.
科学的研究の応用
5-Bromo-2-cyclohexyl-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 5-Bromo-2-cyclohexyl-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the cyclohexyl group, leading to different chemical properties and applications.
2-Cyclohexyl-4-methylpyridine:
4-Bromo-2-methylpyridine: The position of the bromine atom is different, resulting in distinct reactivity patterns.
Uniqueness
5-Bromo-2-cyclohexyl-4-methylpyridine is unique due to the combination of the bromine atom, cyclohexyl group, and methyl group on the pyridine ring
特性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
5-bromo-2-cyclohexyl-4-methylpyridine |
InChI |
InChI=1S/C12H16BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
JPAKGDDZBNWJMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B13185422.png)
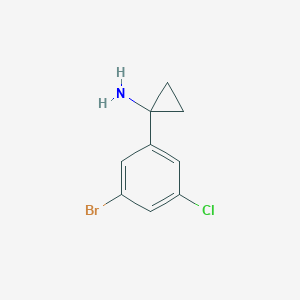
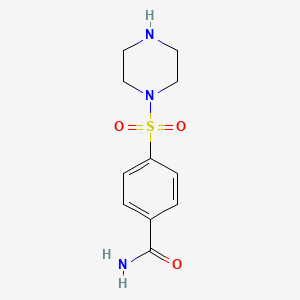
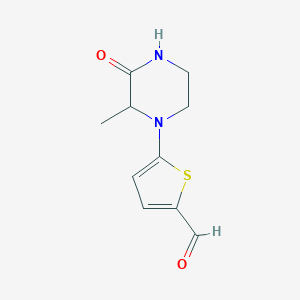
![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
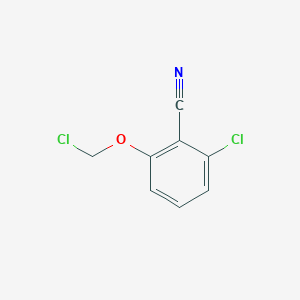
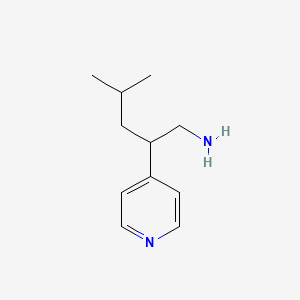
![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
